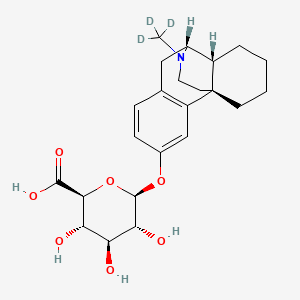
Dextrorphan-d3 b-D-O-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextrorphan-d3 b-D-O-Glucuronide is a stable isotope-labeled metabolite of dextrorphan. It is primarily used in scientific research as a reference material for accurate and reliable data analysis . The compound has a molecular formula of C23H28D3NO7 and a molecular weight of 436.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan-d3 b-D-O-Glucuronide involves the glucuronidation of dextrorphan. This process typically occurs in the liver, where dextrorphan is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions often include the presence of UDP-glucuronic acid and the enzyme in a suitable buffer solution.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product. The compound is then purified using chromatographic techniques to meet the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dextrorphan-d3 b-D-O-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction helps in the excretion of the compound from the body by making it more water-soluble .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffer solution at physiological pH and temperature .
Major Products
The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its precursor, dextrorphan, facilitating its excretion from the body .
Wissenschaftliche Forschungsanwendungen
Dextrorphan-d3 b-D-O-Glucuronide is widely used in scientific research for various applications:
Chemistry: It serves as a reference material for the quantification of dextrorphan in analytical studies.
Biology: The compound is used to study the metabolic pathways and excretion mechanisms of dextrorphan.
Industry: The compound is used in the development of analytical methods for drug testing and quality control.
Wirkmechanismus
Dextrorphan-d3 b-D-O-Glucuronide exerts its effects through the process of glucuronidation. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to dextrorphan, forming the glucuronide conjugate . This process increases the water solubility of dextrorphan, facilitating its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dextrorphan O-b-D-glucuronide D3: Another stable isotope-labeled glucuronide of dextrorphan.
Dextrorphan-β-D-O-glucuronide: A non-deuterated version of the compound.
Uniqueness
Dextrorphan-d3 b-D-O-Glucuronide is unique due to its stable isotope labeling, which makes it highly valuable for accurate and reliable data analysis in scientific research . This labeling allows for precise quantification and tracking of the compound in various biological and chemical studies .
Eigenschaften
Molekularformel |
C23H31NO7 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17-,18-,19+,20-,22+,23+/m0/s1/i1D3 |
InChI-Schlüssel |
YQAUTKINOXBFCA-XHKRQAEKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


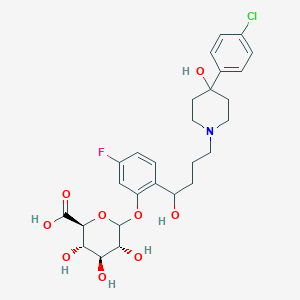
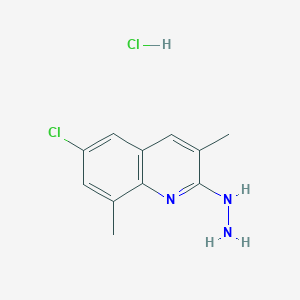
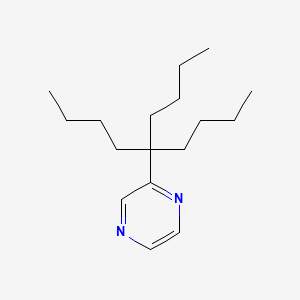
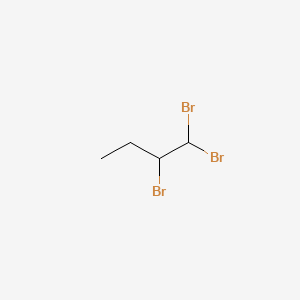

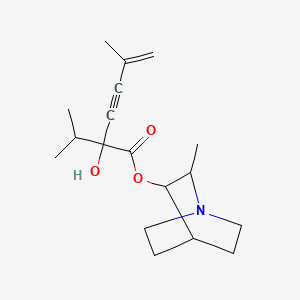
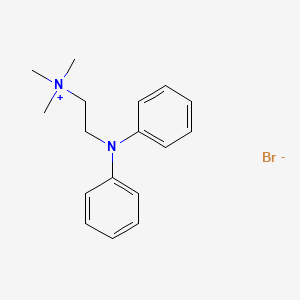
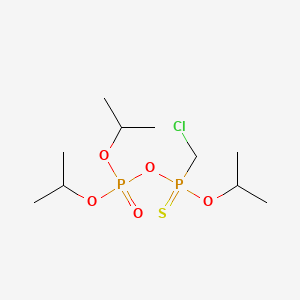
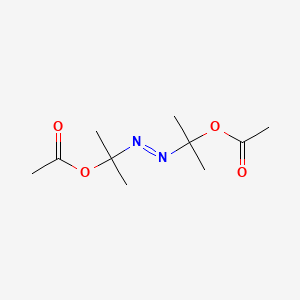
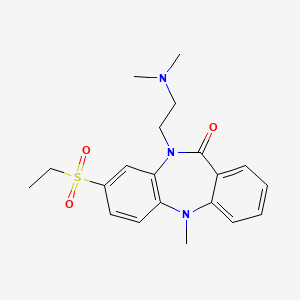


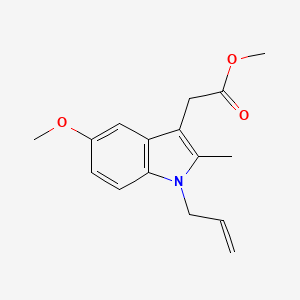
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
